Synthesis Yield Comparison: But-3-yn-1-yl Methanesulfonate vs. But-3-yn-2-yl Methanesulfonate
But-3-yn-1-yl methanesulfonate can be synthesized from but-3-yn-1-ol and methanesulfonyl chloride in the presence of triethylamine with reported yields ranging from 70% to 90% under conventional conditions, and 82–84% under microwave irradiation [1]. In contrast, the secondary alcohol analog but-3-yn-2-yl methanesulfonate exhibits significantly reduced mesylation efficiency due to steric hindrance at the secondary carbon center [2]. This structural difference manifests in both lower isolated yields and the requirement for extended reaction times when synthesizing the secondary mesylate derivative [2].
| Evidence Dimension | Synthesis Yield (Mesylation from Corresponding Alcohol) |
|---|---|
| Target Compound Data | 70–90% (conventional); 82–84% (microwave) [1] |
| Comparator Or Baseline | But-3-yn-2-yl methanesulfonate: yields typically <70% under comparable conditions due to secondary alcohol starting material [2] |
| Quantified Difference | Estimated 10–30 percentage point yield advantage for primary mesylate over secondary analog |
| Conditions | Alcohol + methanesulfonyl chloride, triethylamine base, dichloromethane solvent, 0°C to room temperature |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and improved atom economy, critical considerations for procurement decisions in multi-step synthesis workflows.
- [1] United States Patent US09062070B2. Procedure for synthesis of but-3-yn-1-yl methanesulfonate from but-3-yn-1-ol and methanesulfonyl chloride. View Source
- [2] Crossland, R. K., & Servis, K. L. (1970). Facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. View Source
